(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
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Overview
Description
(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring both a pyrazole ring and a spirocyclic moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[45]dec-8-yl)methanone typically involves multi-step organic reactions One possible route could involve the bromination of 1,5-dimethyl-1H-pyrazole followed by the formation of the spirocyclic structure through a cyclization reaction
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the methanone group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated pyrazole derivatives, while substitution could introduce various functional groups at the bromine site.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound could be investigated for similar activities.
Medicine
Medicinal chemistry applications might include the development of new drugs targeting specific diseases. The compound’s structure suggests potential activity against various biological targets.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or other specialized products.
Mechanism of Action
The mechanism of action of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone would depend on its specific biological activity. Generally, pyrazole derivatives can interact with enzymes, receptors, or other molecular targets, modulating their activity through binding interactions. The spirocyclic structure might enhance the compound’s stability or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
- (4-fluoro-1,5-dimethyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Uniqueness
The presence of the bromine atom in (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone might confer unique reactivity and biological activity compared to its chloro or fluoro analogs. The spirocyclic structure also adds to its uniqueness, potentially affecting its pharmacokinetic properties and stability.
Properties
Molecular Formula |
C13H18BrN3O3 |
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Molecular Weight |
344.20 g/mol |
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
InChI |
InChI=1S/C13H18BrN3O3/c1-9-10(14)11(15-16(9)2)12(18)17-5-3-13(4-6-17)19-7-8-20-13/h3-8H2,1-2H3 |
InChI Key |
XOLNUEXAODZSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N2CCC3(CC2)OCCO3)Br |
Origin of Product |
United States |
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